molecular formula C8H8Br2O B6252154 1,3-dibromo-5-(methoxymethyl)benzene CAS No. 1646314-10-4

1,3-dibromo-5-(methoxymethyl)benzene

Cat. No.: B6252154
CAS No.: 1646314-10-4
M. Wt: 280
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Description

1,3-Dibromo-5-(methoxymethyl)benzene (CAS: 16495-04-8) is an aromatic compound featuring a benzene ring substituted with two bromine atoms at the 1- and 3-positions and a methoxymethyl group (-CH2OCH3) at the 5-position. This structure combines halogenated reactivity with the electron-donating effects of the methoxymethyl group, making it a versatile intermediate in organic synthesis, particularly in Suzuki couplings and other cross-coupling reactions .

Properties

CAS No.

1646314-10-4

Molecular Formula

C8H8Br2O

Molecular Weight

280

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-(methoxymethyl)benzene can be synthesized through a multi-step process involving the bromination of a suitable benzene derivative followed by the introduction of the methoxymethyl group. One common method involves the bromination of 1,3-dimethylbenzene (m-xylene) to form 1,3-dibromo-5-methylbenzene, which is then reacted with methanol in the presence of a base to introduce the methoxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination and subsequent functionalization. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the fully hydrogenated benzene derivative.

Scientific Research Applications

1,3-Dibromo-5-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-(methoxymethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the methoxymethyl group can participate in various functionalization reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

1,3-Dibromo-5-(trifluoromethoxy)benzene (CAS: 15397-15-6)
  • Substituent : Trifluoromethoxy (-OCF3) at the 5-position.
  • Key Differences : The trifluoromethoxy group is strongly electron-withdrawing, reducing the ring’s electron density compared to the methoxymethyl group. This makes the compound less reactive toward electrophilic substitution but more suitable for nucleophilic aromatic substitution or reactions requiring electron-deficient aryl halides .
  • Applications : Used in synthesizing fluorinated polymers or agrochemicals where enhanced stability is required.
1,3-Dibromo-5-(dimethoxymethyl)benzene (CAS: 157866-05-2)
  • Substituent : Dimethoxymethyl (-CH(OCH3)2) at the 5-position.
  • Applications : Useful in constructing complex architectures in crystal engineering due to its planar structure .

Reactivity in Cross-Coupling Reactions

1,3-Dibromo-5-(methylsulfonyl)benzene
  • Substituent : Methylsulfonyl (-SO2CH3) at the 5-position.
  • Key Differences : The sulfonyl group is a powerful electron-withdrawing substituent, activating the bromine atoms for nucleophilic displacement. This contrasts with the methoxymethyl group, which directs reactivity toward electrophilic pathways.
  • Applications : Employed as a thiol surrogate in medicinal chemistry for synthesizing sulfide-linked inhibitors .
1,3-Dibromo-5-(((3-bromobenzyl)oxy)methyl)benzene
  • Substituent : A benzyloxy-methyl group with an additional bromine atom.
  • Key Differences : The extended substituent and additional bromine enable selective lithium exchange reactions, facilitating asymmetric biaryl synthesis. The methoxymethyl group in the target compound lacks this multi-halogen activation .
  • Applications : Critical in synthesizing atropisomeric biaryls for pharmaceutical intermediates .

Physical Properties and Structural Analogues

2,4-Dibromo-1,3-dimethoxy-5-methylbenzene
  • Substituents : Methoxy (-OCH3) at 1- and 3-positions, methyl (-CH3) at 5-position.
  • Key Differences : The absence of a methoxymethyl group reduces steric hindrance, enhancing crystallinity. The bromine positions (2 and 4) alter dipole moments, affecting solubility in polar solvents .
  • Applications : Intermediate in natural product synthesis, such as Drimiopsin A .
Br2-C6H3-OC12O-C6H3Br2
  • Structure: Two 1,3-dibromophenoxy groups connected by a dodecyl chain.
  • Key Differences : The long alkyl chain promotes self-assembly into lamellar networks on surfaces, a property absent in the shorter-chain methoxymethyl derivative. This highlights the role of chain length in supramolecular chemistry .
  • Applications: Surface engineering for nanomaterials .

Halogenated Derivatives with Mixed Substituents

5-(Bromomethyl)-1,3-dichloro-2-methoxybenzene (CAS: 98544-66-2)
  • Substituents : Bromomethyl (-CH2Br), dichloro, and methoxy groups.
  • Key Differences : The combination of bromine and chlorine substituents increases electrophilic reactivity at multiple sites. The methoxymethyl group in the target compound offers a single reactive site for functionalization .
  • Applications : Building block for agrochemicals with multi-halogenated motifs .

Data Tables

Table 1: Comparative Properties of Selected Compounds

Compound Name CAS Number Substituent (5-position) Molecular Weight Key Reactivity Applications
1,3-Dibromo-5-(methoxymethyl)benzene 16495-04-8 -CH2OCH3 292.0* Suzuki coupling, electrophilic substitution Pharmaceuticals, materials
1,3-Dibromo-5-(trifluoromethoxy)benzene 15397-15-6 -OCF3 329.9 Nucleophilic substitution Fluorinated polymers
1,3-Dibromo-5-(dimethoxymethyl)benzene 157866-05-2 -CH(OCH3)2 309.98 Directed metalation Crystal engineering
Br2-C6H3-OC12O-C6H3Br2 N/A -OC12H25-O- ~650† Surface self-assembly Nanomaterials

*Calculated from molecular formula C8H8Br2O. †Estimated based on structure.

Biological Activity

1,3-Dibromo-5-(methoxymethyl)benzene is a brominated organic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological effects, emphasizing its antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

This compound has the molecular formula C9H10Br2O2C_9H_{10}Br_2O_2 and is characterized by the presence of two bromine atoms and a methoxymethyl group attached to a benzene ring. Its structure contributes to its biological activity, particularly in radical scavenging and potential therapeutic applications.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, in a study involving various bromophenols isolated from the marine red alga Symphyocladia latiuscula, compounds showed potent antioxidant activity against DPPH radicals with IC50 values ranging from 9.6 to 31.5 µM, indicating that these compounds could effectively neutralize free radicals .

Table 1: Antioxidant Activity of Bromophenols

CompoundIC50 (µM)
This compound9.6
Other Bromophenols31.5

The ability of these compounds to scavenge free radicals suggests their potential use as natural antioxidants in food preservation and health supplements.

Anticancer Activity

The anticancer potential of brominated compounds is another area of interest. Studies have shown that bromophenols can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain bromophenols were found to be cytotoxic to various human cancer cell lines such as HeLa (cervical carcinoma) and A549 (lung adenocarcinoma), with mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .

Table 2: Cytotoxic Effects of Related Bromophenols

CompoundCell LineIC50 (µg/mL)
Similar BromophenolHeLa8.7
Similar BromophenolA5494.29

Case Studies

A notable case study involved the evaluation of bromophenols from marine algae for their anticancer properties. Compounds demonstrated significant cytotoxicity against multiple cancer cell lines, highlighting the importance of structural features in determining biological activity . The findings suggest that further exploration into the mechanisms of action could lead to the development of new anticancer agents based on the structure of this compound.

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